![molecular formula C18H16N2O B6594343 (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one CAS No. 1014689-15-6](/img/structure/B6594343.png)

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

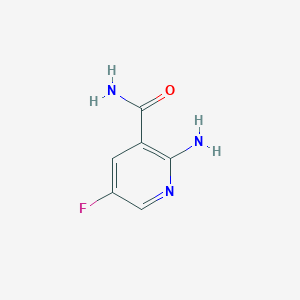

“(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one” is a chemical compound with the molecular formula C18H16N2O . It is also known as "(1Z)-1-[(2,4-Dimethylphenyl)hydrazono]-2(1H)-naphthalenone" .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, a new Schiff base compound, (Z)-1-(2-(4-nitrophenyl)hydrazineylidene)naphthalen-2(1H)-one, was prepared and structurally characterized by single-crystal X-ray diffraction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 276.332 Da and a monoisotopic mass of 276.126251 Da . The compound has a predicted log octanol-water partition coefficient (Log Kow) of 4.40, a boiling point of 417.38°C, and a melting point of 156.65°C .Wissenschaftliche Forschungsanwendungen

Anticancer and Antibacterial Applications

Naphthalimide compounds, including derivatives of naphthalene structures like the one , have shown extensive potentiality in medicinal applications. Their large conjugated planar structure allows for interactions with biological molecules, exhibiting potential as anticancer, antibacterial, antifungal, and antiviral agents. Some naphthalimide derivatives have entered clinical trials for cancer treatment, highlighting their importance in developing potential drugs for various diseases (Gong, Addla, Lv, & Zhou, 2016).

Diagnostic and Imaging Agents

Naphthalimide-based compounds serve as artificial ion receptors, fluorescent probes, and cell imaging agents. They are instrumental in detecting ions and biomolecules, understanding biological processes, and determining pharmacological and pharmacokinetic properties. This underscores the versatility of naphthalene derivatives in biologically relevant species detection and imaging (Gong, Addla, Lv, & Zhou, 2016).

Environmental Research

Research on naphthalene derivatives extends into environmental science, particularly in the degradation of polycyclic aromatic hydrocarbons (PAHs). Microbial degradation of PAHs, including naphthalene and its derivatives, is a major mechanism for ecological recovery of contaminated sites. Understanding the microbial catabolism of these compounds is crucial for developing methods to enhance bioremediation of PAH-contaminated environments (Peng, Xiong, Xue, Fu, Gao, Zhao, Tian, & Yao, 2008).

Electronic and Photophysical Applications

The study of naphthalene derivatives has also found relevance in electronic and photophysical applications, including the development of n-type semiconductors, sensors, and materials for energy storage. The structural versatility of naphthalene-based compounds allows for their use in diverse technological applications, emphasizing the intersection of organic chemistry and materials science (Segura, Juárez, Ramos, & Seoane, 2015).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one involves the condensation of 2-naphthol with 2,4-dimethylphenylhydrazine followed by deuteration of the resulting product.", "Starting Materials": [ "2-naphthol", "2,4-dimethylphenylhydrazine", "deuterium oxide", "sodium deuteroxide", "acetic anhydride", "sodium acetate", "sodium sulfate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 2-naphthol (1.0 g, 7.2 mmol) and 2,4-dimethylphenylhydrazine (1.5 g, 10.8 mmol) in acetic anhydride (10 mL) and add a catalytic amount of sulfuric acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Pour the reaction mixture into ice-cold water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 3: Dissolve the yellow solid in deuterium oxide (10 mL) and add sodium deuteroxide (0.5 g, 7.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding acetic acid (1 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with water (50 mL), dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Recrystallize the yellow solid from ethyl acetate to obtain (1Z)-3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)hydrazinylidene]naphthalen-2-one as a yellow solid (yield: 60%)." ] } | |

CAS-Nummer |

1014689-15-6 |

Molekularformel |

C18H16N2O |

Molekulargewicht |

282.4 g/mol |

IUPAC-Name |

3,4,5,6,7,8-hexadeuterio-1-[(2,4-dimethylphenyl)diazenyl]naphthalen-2-ol |

InChI |

InChI=1S/C18H16N2O/c1-12-7-9-16(13(2)11-12)19-20-18-15-6-4-3-5-14(15)8-10-17(18)21/h3-11,21H,1-2H3/i3D,4D,5D,6D,8D,10D |

InChI-Schlüssel |

JBTHDAVBDKKSRW-ONKFGEBXSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N=NC3=C(C=C(C=C3)C)C)O)[2H])[2H])[2H])[2H] |

SMILES |

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC3=CC=CC=C32)C |

Kanonische SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)C |

Color/Form |

Red needles Brown-red crystals; red needles |

melting_point |

166 °C |

Physikalische Beschreibung |

C.i. solvent orange 7 appears as red crystals. Insoluble in water. Brownish-red to red solid; [HSDB] Orange powder; [MSDSonline] |

Löslichkeit |

Insoluble in water; sol in ethanol, acetone and benzene Soluble in ethe |

Dampfdruck |

0.00000001 [mmHg] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[3-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]propoxy]ethoxy]propan-2-ol](/img/structure/B6594308.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B6594325.png)